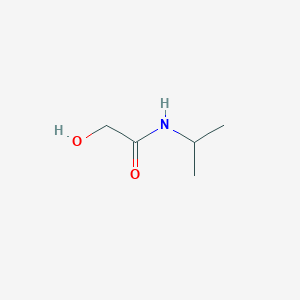

2-hydroxy-N-(propan-2-yl)acetamide

Description

2-Hydroxy-N-(propan-2-yl)acetamide is an α-hydroxyacetamide derivative characterized by a hydroxyl group (-OH) on the α-carbon of the acetamide backbone and an isopropyl (propan-2-yl) group attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the branched alkyl chain.

Properties

IUPAC Name |

2-hydroxy-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(2)6-5(8)3-7/h4,7H,3H2,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVSBMIEGLIRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38052-77-6 | |

| Record name | 2-hydroxy-N-(propan-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxy-N-(propan-2-yl)acetamide can be synthesized through several methods. One common method involves the reaction of isopropylamine with glyoxylic acid. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(propan-2-yl)acetamide.

Reduction: The carbonyl group can be reduced to form an alcohol, resulting in the formation of 2-hydroxy-N-(propan-2-yl)ethanol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.

Major Products Formed

Oxidation: N-(propan-2-yl)acetamide

Reduction: 2-hydroxy-N-(propan-2-yl)ethanol

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-hydroxy-N-(propan-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets within cells. It can act as an inhibitor of certain enzymes, affecting their activity and altering cellular processes. The hydroxyl group and the isopropyl group play crucial roles in its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Notes:

- Aromatic vs. Alkyl Substitution: N-Aryl derivatives (e.g., 2-methylphenyl, 4-phenoxyphenyl) exhibit higher melting points and crystallinity due to aromatic π-π stacking, whereas N-alkyl analogs (e.g., isopropyl) are more lipophilic and less crystalline .

- Hydroxyl Group Impact: The α-OH group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-hydroxylated analogs like 2-phenyl-N-propan-2-yl-acetamide .

Biological Activity

2-Hydroxy-N-(propan-2-yl)acetamide, also known as a derivative of acetamide, has garnered attention in the field of biological research due to its diverse biological activities. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, influencing physiological processes.

The compound exhibits activity as an antagonist at purinergic receptors, notably the P2X1 receptor, which plays a significant role in platelet activation and thrombosis. Research indicates that this compound can effectively inhibit platelet functions by blocking the coupling of β-adrenergic receptors to Gs proteins, thereby affecting signaling pathways involved in platelet aggregation and cardiovascular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses antibacterial properties. For instance, a study compared its efficacy against Escherichia coli with standard antibiotics like chloramphenicol. The compound showed an inhibition percentage of 80% against E. coli, indicating significant antibacterial activity .

Case Studies

- Antiplatelet Activity : A study focused on the effects of this compound on platelet functions revealed that it selectively inhibits P2 receptors, leading to reduced platelet aggregation. This suggests potential therapeutic applications in managing thrombotic disorders.

- Antimicrobial Efficacy : In another case study, derivatives of this compound were synthesized and tested for their antimicrobial activity. The results indicated substantial inhibition zones when tested against various bacterial strains, confirming its potential as an antibiotic agent .

Comparison of Biological Activities

| Activity Type | Test Organism | Inhibition Percentage | Reference |

|---|---|---|---|

| Antibacterial | Escherichia coli | 80% | |

| Antiplatelet | Human Platelets | Significant inhibition |

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions that yield high purity products. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.